Cas no 57053-02-8 (1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate)

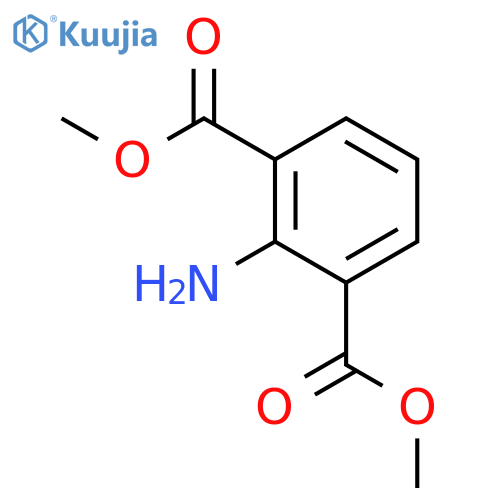

57053-02-8 structure

商品名:1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate

CAS番号:57053-02-8

MF:C10H11NO4

メガワット:209.198642969131

MDL:MFCD18431747

CID:346767

PubChem ID:12217545

1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- 1,3-Benzenedicarboxylic acid, 2-amino-, dimethyl ester

- dimethyl 2-aminobenzene-1,3-dicarboxylate

- dimethyl 2-aminobenzene-1,3-dioate

- dimethyl 2-aminoisophthalate

- 2-amino-1,3-benzenedicarboxylic acid,dimethyl ester

- 2-amino-isophthalic acid dimethyl ester

- 2-Amino-isophthalsaeure-dimethylester

- AE-641

- aminoisophthalic acid dimethyl ester

- CTK1F3103

- dimethyl 2-amino-1,3-benzenedicarboxylate

- dimethyl 2-aminoisophtalate

- SureCN2895994

- 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate

- QVBQPOJYBWWILD-UHFFFAOYSA-N

- SB11445

- AK165359

- AKOS022649633

- EN300-6241545

- AS-40503

- MFCD18431747

- SY098029

- dimethyl2-aminoisophthalate

- Z1509505883

- FT-0726525

- AE-641/00784049

- DTXSID90480933

- A854669

- CS-0052739

- 57053-02-8

- SCHEMBL2895994

- DA-34823

-

- MDL: MFCD18431747

- インチ: 1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,11H2,1-2H3

- InChIKey: QVBQPOJYBWWILD-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C([H])C([H])=C(C(=O)OC([H])([H])[H])C=1N([H])[H])=O

計算された属性

- せいみつぶんしりょう: 209.06883

- どういたいしつりょう: 209.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 78.6

じっけんとくせい

- PSA: 78.62

1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D595175-50g |

diMethyl 2-aMinoisophthalate |

57053-02-8 | 95% | 50g |

$910 | 2024-06-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06150-10G |

1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate |

57053-02-8 | 97% | 10g |

¥ 726.00 | 2023-04-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123379-100g |

Dimethyl 2-aminoisophthalate |

57053-02-8 | 98% | 100g |

¥4501.00 | 2024-05-08 | |

| Enamine | EN300-6241545-5.0g |

1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate |

57053-02-8 | 95.0% | 5.0g |

$57.0 | 2025-03-21 | |

| ChemScence | CS-0052739-10g |

Dimethyl 2-aminoisophthalate |

57053-02-8 | 99.60% | 10G |

$134.0 | 2022-04-27 | |

| eNovation Chemicals LLC | D595175-10g |

diMethyl 2-aMinoisophthalate |

57053-02-8 | 95% | 10g |

$320 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IV252-200mg |

1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate |

57053-02-8 | 98% | 200mg |

99.0CNY | 2021-07-10 | |

| abcr | AB457067-5 g |

Dimethyl 2-aminoisophthalate, 95%; . |

57053-02-8 | 95% | 5g |

€151.80 | 2023-04-22 | |

| Enamine | EN300-6241545-10.0g |

1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate |

57053-02-8 | 95.0% | 10.0g |

$97.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D595175-100g |

diMethyl 2-aMinoisophthalate |

57053-02-8 | 95% | 100g |

$1300 | 2024-06-05 |

1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate 関連文献

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

57053-02-8 (1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate) 関連製品

- 5372-81-6(1,4-dimethyl 2-aminobenzene-1,4-dicarboxylate)

- 107582-20-7(Methyl 2,3-diaminobenzoate)

- 40800-65-5(Ethyl 4-amino-3-methylbenzoate)

- 18595-14-7(methyl 4-amino-3-methyl-benzoate)

- 18595-18-1(methyl 3-amino-4-methyl-benzoate)

- 60728-41-8(3-Amino-4-(methoxycarbonyl)benzoic acid)

- 22223-49-0(2-Amino-3-methylbenzoic Acid Methyl Ester)

- 18595-16-9(Methyl 2-amino-5-methylbenzoate)

- 87-25-2(Ethyl anthranilate)

- 134-20-3(Methyl anthranilate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:57053-02-8)1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate

清らかである:99%

はかる:100g

価格 ($):442.0